molecular formula C14H11NO3S B5871613 1-(4-nitrophenyl)-2-(phenylthio)ethanone

1-(4-nitrophenyl)-2-(phenylthio)ethanone

Cat. No. B5871613
M. Wt: 273.31 g/mol
InChI Key: XTFKMNCFLBDQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-2-(phenylthio)ethanone, also known as NPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for investigating various biological processes and mechanisms of action.

Mechanism of Action

1-(4-nitrophenyl)-2-(phenylthio)ethanone works by inhibiting the activity of certain enzymes, specifically those involved in the biosynthesis of important cellular components such as lipids and proteins. It does this by binding to the active site of the enzyme and preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-2-(phenylthio)ethanone has been shown to have a variety of biochemical and physiological effects on cells and organisms. It can induce apoptosis, or programmed cell death, in cancer cells and has been investigated as a potential anti-cancer agent. It has also been shown to affect the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-nitrophenyl)-2-(phenylthio)ethanone in lab experiments is its high specificity for certain enzymes, which allows for precise investigation of their function. However, its potency and potential toxicity must be carefully considered, as well as the difficulty of obtaining pure 1-(4-nitrophenyl)-2-(phenylthio)ethanone and the need for specialized equipment for its use.

Future Directions

There are many potential future directions for research involving 1-(4-nitrophenyl)-2-(phenylthio)ethanone. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further investigation into its effects on ion channels and other cellular processes could lead to new insights into the mechanisms of these processes and potential new treatments for related disorders.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-2-(phenylthio)ethanone involves the reaction of 4-nitroacetophenone with thiophenol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-(4-nitrophenyl)-2-(phenylthio)ethanone.

Scientific Research Applications

1-(4-nitrophenyl)-2-(phenylthio)ethanone has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure, and membrane transport. It has also been used as a fluorescent probe for imaging cellular processes.

properties

IUPAC Name

1-(4-nitrophenyl)-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFKMNCFLBDQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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